O-2-甲基胸腺嘧啶

描述

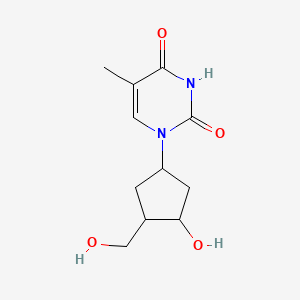

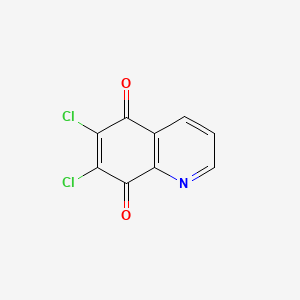

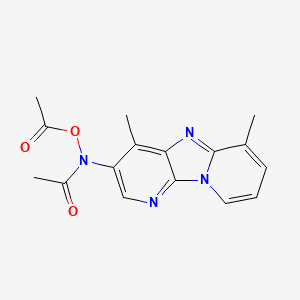

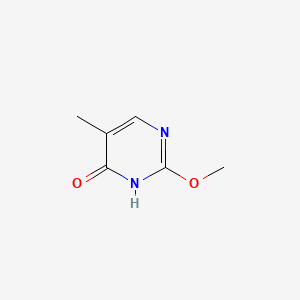

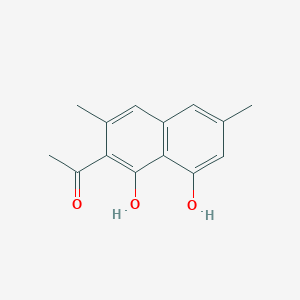

O-2-Methylthymine is a modified nucleobase that results from the methylation of thymine . It is a minor reaction product formed by the treatment of DNA with alkylating agents .

Synthesis Analysis

O-2-Methylthymine can be synthesized in the DNA sequence through methylation with N-methyl-N-nitrosourea and dimethyl sulphate . This process results in the formation of various methylated thymidines .

Molecular Structure Analysis

The molecular structure of O-2-Methylthymine has been investigated using density functional theory (DFT/B3LYP) with the 6-311++G(d,p) basis set . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

O-2-Methylthymine is a product of the reaction of DNA with alkylating agents . The reaction of both proteins with either methylated residues follows a second-order kinetics .

Physical And Chemical Properties Analysis

The intrinsic properties of O-2-Methylthymine, such as proton affinities, gas phase acidities, and equilibrium tautomerization, have been compared with those in the normal nucleobases thymine and cytosine .

科学研究应用

诱变潜力和 DNA 修复

O-2-甲基胸腺嘧啶作为 DNA 的一个组成部分,在诱变和 DNA 修复机制中起着重要作用。O4-甲基胸腺嘧啶的诱变潜力使用酶促方法进行位点特异性诱变研究。这项研究表明,O4-甲基胸腺嘧啶在 E. coli 中诱导碱基替换突变,表明它参与了 N-亚硝基甲基化剂的诱变作用 (Preston, Singer, & Loeb, 1986).

对 DNA 的结构影响

关于含有 O4-甲基胸腺嘧啶的 DNA 双链的柔性和曲率的研究突出了其对 DNA 结构的影响。DNA 序列中 O4-甲基胸腺嘧啶的存在导致更大的局部曲率和柔性变化,影响与 DNA 修复蛋白的相互作用 (Cruzeiro-Hansson & Goodfellow, 1994).

在人体组织中的存在

O-2-甲基胸腺嘧啶已在人肝和外周血白细胞 DNA 中被检测到。这一发现表明日常生活中接触了外源和/或内源甲基化剂,这对于理解人类接触潜在有害物质具有重要意义 (Kang, Konishi, Kuroki, & Huh, 1995).

与 DNA 碱基的相互作用

一项关于 O4-甲基胸腺嘧啶和 DNA 碱基之间氢键相互作用的研究揭示了涉及 O4-甲基胸腺嘧啶的碱基对的稳定性顺序。与鸟嘌呤、腺嘌呤、胞嘧啶和胸腺嘧啶配对的稳定性依次降低。这项研究提供了涉及 O-2-甲基胸腺嘧啶的 DNA 结构方面的见解 (Qiu, Wang, Liu, & Hou, 2014).

大肠杆菌中的修复机制

O2-甲基胸腺嘧啶和其他烷基化嘧啶会被大肠杆菌 DNA 修复酶识别并去除。这表明这些酶在抵消 O2-甲基胸腺嘧啶在细菌 DNA 中的潜在诱变作用中起着至关重要的作用 (McCarthy, Karran, & Lindahl, 1984).

晶体结构分析

O4-甲基胸苷(O-2-甲基胸腺嘧啶的衍生物)的晶体结构分析揭示了其作为促诱变剂的潜力。该研究提供了甲基化如何影响嘧啶碱基的电子和几何性质的见解,这对于理解其生物学意义至关重要 (Brennan 等,1986).

合成和表征

已合成和表征了含有 O2-烷基胸腺嘧啶的寡脱氧核苷酸,提供了 O2-甲基胸腺嘧啶与鸟嘌呤配对的偏好的见解。这项研究有助于我们了解使用甲基化模板进行 DNA 合成 (Xu & Swann, 1994).

作用机制

未来方向

属性

IUPAC Name |

2-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYOQDGUUJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180567 | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25902-91-4 | |

| Record name | O-2-Methylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025902914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-2-Methylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

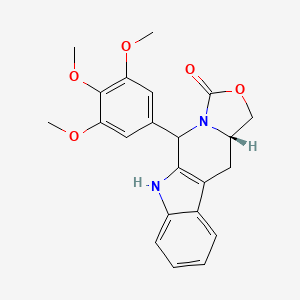

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)

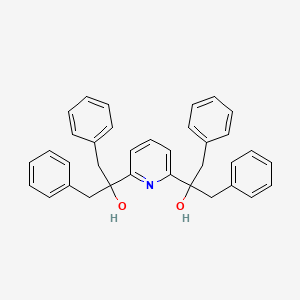

![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)